N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)15-13(18)10-8-12(17)16(9-10)11-6-4-5-7-11/h10-11H,4-9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBKXPUBJDWVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC(=O)N(C1)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves several steps. One common synthetic route includes the reaction of cyclopentanone with tert-butylamine to form an intermediate, which is then reacted with a suitable reagent to introduce the pyrrolidine ring. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. Its structural components allow for various modifications, making it suitable for developing new compounds with desired properties.
Reactivity and Functionalization
The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions enable the introduction of functional groups that can enhance the compound's properties or facilitate further synthetic pathways.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxidized derivatives using agents like hydrogen peroxide. | Hydrogen peroxide, potassium permanganate |
| Reduction | Yields reduced forms of the compound using reducing agents. | Sodium borohydride, lithium aluminum hydride |
| Substitution | Participates in nucleophilic or electrophilic substitution reactions. | Various nucleophiles/electrophiles |
Biological Applications
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. It has been studied for its potential to inhibit key enzymes involved in various biological pathways, including those related to cancer and inflammation.
Therapeutic Properties
The compound is being explored for its therapeutic potential in treating conditions such as cancer and inflammatory diseases. Preliminary studies suggest it may interact with specific molecular targets, modulating their activity and influencing biochemical processes.
Medicinal Applications
Antimicrobial Activity
A study highlighted the compound's potential as an inhibitor of Mycobacterium tuberculosis, a significant pathogen responsible for tuberculosis. The mechanism involves targeting the enoyl acyl carrier protein reductase (InhA), which is crucial for mycobacterial fatty acid synthesis.
Case Study: InhA Inhibition
In a high-throughput screening study, pyrrolidine carboxamides similar to this compound were identified as potent inhibitors of InhA, showcasing a significant increase in inhibitory potency through structural optimization.
Industrial Applications
Material Development
The unique properties of this compound make it a candidate for developing new materials. Its ability to serve as a precursor in synthesizing industrial chemicals is being investigated, particularly in creating specialized polymers or coatings.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-2-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-4-carboxamide: Another similar compound with a different position of the carboxamide group.
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxylate: This compound has a carboxylate group instead of a carboxamide group.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their structures.
Q & A
Q. What synthetic routes are recommended for preparing N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide, and how can purity be ensured?
- Methodological Answer : A common approach involves coupling the cyclopentylamine moiety to the pyrrolidone-carboxamide backbone using carbodiimide-mediated amidation (e.g., EDC/HOBt). Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity validation should employ HPLC (C18 column, UV detection at 254 nm) and GC/MS to confirm the absence of residual solvents or byproducts .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry and bond angles. For example, SCXRD analysis of structurally similar carboxamides (e.g., N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide) revealed key torsional angles (C17–C22–C23: 118.9°) and confirmed intramolecular hydrogen bonding patterns . Complementary techniques like / NMR and FT-IR should verify functional groups (e.g., carbonyl stretching at ~1700 cm) .
Q. What stability studies are essential for this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability testing in solvents (e.g., DMSO, aqueous buffers) at 25°C, 4°C, and -20°C over 14 days. Monitor degradation via LC-MS, focusing on oxidation-prone sites (e.g., the pyrrolidone ring). Antioxidants like BHT (0.1% w/v) can mitigate oxidation in long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug-target interactions?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) with protein targets (e.g., enzymes containing catalytic cysteines) can predict binding affinities. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. SCXRD results)?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., ring puckering in the pyrrolidone moiety). Perform variable-temperature NMR (VT-NMR) to detect conformational exchange. Compare with SCXRD-derived dihedral angles (e.g., C18–C19–C20: 120.2° in crystalline state ). Dynamic NMR simulations (e.g., EXSY) can quantify energy barriers for interconversion .
Q. What strategies optimize the synthetic yield of this compound while minimizing stereochemical impurities?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopentylamine coupling to enforce stereocontrol. Monitor reaction progress via NMR if fluorinated intermediates are used (see analogous fluorophenyl-pyrrolidinecarboxamide synthesis ). Kinetic resolution using immobilized lipases (e.g., CAL-B) can enrich enantiomeric excess (>95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
